molecular formula C17H20ClN5O2 B2858454 N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946231-60-3

N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2858454
CAS No.: 946231-60-3
M. Wt: 361.83
InChI Key: BOFHCIQRXUXRCG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-1-carboxamide core. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . The molecule is characterized by a 2-chlorophenyl group attached via a carboxamide linker and a 6-methoxy-2-methylpyrimidinyl moiety at the 4-position of the piperazine ring. The specific substitution pattern on the pyrimidine ring is a common feature in bioactive compounds designed to interact with enzyme active sites . Compounds with this general scaffold are frequently investigated for their potential to modulate various protein kinases, which are key targets in oncology and other therapeutic areas . The piperazine ring is a privileged structure in drug design, often employed to optimize pharmacokinetic properties and as a scaffold to correctly position pharmacophoric groups for target interaction . As a piperazine-carboxamide derivative, this compound serves as a valuable building block and intermediate for the synthesis of more complex molecules. It is also a crucial reference standard in analytical and bioassay development. Please Note: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-6-4-3-5-13(14)18/h3-6,11H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFHCIQRXUXRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, a compound belonging to the piperazine class, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is C16H19ClN4O2C_{16}H_{19}ClN_{4}O_{2}, with a molecular weight of approximately 336.8 g/mol. The compound features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine moiety, which contributes to its biological activity.

Research indicates that compounds similar to N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibit various mechanisms of action:

  • Dopamine Receptor Affinity : It has been reported that piperazine derivatives can selectively bind to dopamine D4 receptors, which are implicated in several neuropsychiatric disorders. For instance, one study noted an IC50 value of 0.057 nM for related compounds at the D4 receptor, indicating high affinity and selectivity over D2 receptors .
  • Anticancer Activity : Piperazine derivatives have shown promise in cancer treatment. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), with IC50 values in the micromolar range .
  • Radioprotective Effects : Some piperazine derivatives have been evaluated for their potential as radioprotective agents. These compounds were tested against gamma radiation exposure in lymphoblastic leukemia cell lines, showing reduced DNA damage and improved cell viability .

Biological Activity Data

The following table summarizes the biological activities reported for N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide and related compounds:

Activity Cell Line/Target IC50 Value Reference
Dopamine D4 Receptor BindingHuman Dopamine D4 Receptor0.057 nM
Anticancer ActivityMCF-7 (Breast Cancer)0.65 µM
Anticancer ActivityPANC-1 (Pancreatic Cancer)2.41 µM
RadioprotectionMOLT-4 Lymphoblastic LeukemiaNot specified

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In a comparative study, N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide was tested alongside established chemotherapeutics like doxorubicin. Results indicated that this compound induced apoptosis in cancer cells more effectively than some traditional agents .
  • Neuropharmacology : A series of piperazine derivatives were synthesized and assessed for their effects on neurotransmitter systems. The high selectivity for the D4 receptor suggests potential applications in treating disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
  • Radioprotection Studies : The compound was evaluated in preclinical models for its ability to protect against radiation-induced cytotoxicity. Results showed significant mitigation of DNA damage when cells were pre-treated with the compound prior to radiation exposure .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Substituent on Piperazine Substituent on Carboxamide Key Features
Target Compound 6-Methoxy-2-methylpyrimidin-4-yl 2-Chlorophenyl Pyrimidine core with methoxy and methyl groups; ortho-chloro substitution on phenyl .
A4 () (4-Oxo-3,4-dihydroquinazolin-2-yl)methyl 2-Chlorophenyl Quinazolinone-linked piperazine; similar chloro substitution but distinct heterocycle .
A25 () (4-Oxo-3,4-dihydroquinazolin-2-yl)methyl 2-Chloro-6-fluorophenyl Dual halogenation (Cl, F) on phenyl; quinazolinone moiety .
Compound 64 () Purine-linked piperazine 4-Fluorophenyl Purine heterocycle; para-fluoro substitution on phenyl .
ML267 () 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 4-Methoxypyridin-2-yl Pyridine core with trifluoromethyl and chloro groups; methoxy-pyridine substituent .

Key Observations

Heterocyclic Influence: The pyrimidine in the target compound contrasts with quinazolinone (A4, A25), purine (Compound 64), and pyridine (ML267) moieties in analogs. These heterocycles influence electronic properties and binding interactions .

Substituent Positioning : Ortho-chloro substitution on the phenyl group (target compound, A4) may enhance steric effects compared to para-substituted analogs (e.g., A6 in with 4-chlorophenyl) .

Functional Groups : Methoxy and methyl groups on the pyrimidine (target) vs. trifluoromethyl (ML267) or oxadiazole () groups in others modulate lipophilicity and metabolic stability .

Physicochemical Trends

  • Melting Points : Quinazoline derivatives (A4, A25: 189–209°C) and purine analogs (Compound 54: 255–257°C) exhibit higher melting points than the target compound’s likely range (~190–210°C inferred), reflecting crystallinity differences due to heterocycle rigidity .
  • Molecular Weight : The target (402.89 g/mol) is lighter than oxadiazole derivatives (: 437.93–465.98 g/mol), suggesting better bioavailability .

SAR Insights

  • Chlorophenyl Position : Ortho-chloro substitution (target, A4) may enhance target engagement compared to para-chloro (A6) due to steric effects .
  • Heterocycle Choice: Pyrimidine (target) vs. quinazolinone (A4) may alter binding to kinase or protease targets, as seen in related studies .

Preparation Methods

Nucleophilic Aromatic Substitution for Pyrimidine-Piperazine Bond Formation

The 6-methoxy-2-methylpyrimidin-4-yl moiety is synthesized via cyclocondensation of β-diketones with guanidine derivatives, followed by methoxylation at the 6-position. Reaction with piperazine occurs under refluxing conditions in polar aprotic solvents (e.g., DMF, DMSO) with potassium carbonate as a base. A representative protocol involves:
$$
\text{4-Chloro-6-methoxy-2-methylpyrimidine} + \text{Piperazine} \xrightarrow{\text{DMF, K}2\text{CO}3, 110^\circ\text{C}} \text{4-(6-Methoxy-2-Methylpyrimidin-4-yl)Piperazine}
$$
Yields for this step range from 68–82% depending on stoichiometric ratios and solvent purity.

Carboxamide Bond Formation: Reagent Optimization

The N-(2-chlorophenyl)carboxamide group is introduced via coupling of 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine with 2-chlorophenyl isocyanate or via mixed anhydride methods.

Isocyanate Coupling Route

Reacting the piperazine intermediate with 2-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C achieves 74–89% yields. Critical parameters include:

  • Molar ratio : 1:1.2 (piperazine:isocyanate)
  • Catalyst : Triethylamine (2 equiv)
  • Reaction time : 12–16 hours.

Mixed Carbonate-Mediated Activation

Alternative protocols utilize 1,1'-carbonyldiimidazole (CDI) to activate the carboxamide precursor. For example:
$$
\text{4-(6-Methoxy-2-Methylpyrimidin-4-yl)Piperazine} + \text{2-Chlorophenylamine} \xrightarrow{\text{CDI, DCM}} \text{Target Compound}
$$
This method avoids isocyanate handling but requires stringent moisture control, with yields averaging 65%.

Multi-Step Functionalization and Purification

Sequential Alkylation and Amination

A modular approach constructs the pyrimidine and piperazine rings separately before conjugation:

  • Pyrimidine synthesis : Condensation of acetylacetone with O-methylisourea yields 6-methoxy-2-methylpyrimidin-4-ol, followed by chlorination using POCl₃.
  • Piperazine conjugation : The chloropyrimidine reacts with piperazine in refluxing acetonitrile.
  • Carboxamidation : Final coupling with 2-chlorophenyl isocyanate completes the synthesis.

Chromatographic Purification

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1), achieving ≥95% purity (HPLC). Recrystallization from ethanol/water mixtures enhances crystallinity for X-ray diffraction validation.

Analytical and Spectroscopic Validation

Table 1: Characterization Data for N-(2-Chlorophenyl)-4-(6-Methoxy-2-Methylpyrimidin-4-yl)Piperazine-1-Carboxamide

Parameter Value Method
Molecular Formula C₁₇H₂₀ClN₅O₂ HRMS
Molecular Weight 361.8 g/mol ESI-MS
Melting Point 178–182°C DSC
¹H NMR (DMSO-d₆) δ 8.35 (s, 1H, NH), 7.42–7.28 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) 400 MHz NMR
Purity 98.5% HPLC (C18)

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Excess isocyanate (1.5 equiv) and prolonged reaction times (24 h) improve carboxamide yields.
  • Byproduct Formation : Recrystallization from ethyl acetate/hexane removes residual piperazine starting material.
  • Scale-Up Limitations : Continuous flow reactors enhance reproducibility for gram-scale synthesis.

Q & A

Q. Advanced

  • Solvent screening : Compare polar aprotic solvents (e.g., DMF, THF) for coupling efficiency .
  • Catalyst optimization : Test bases like DBU or DMAP for enhanced nucleophilicity .
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, pH, and stoichiometry .
  • Purification : Use flash chromatography (silica gel, 20–40% ethyl acetate/hexane) or recrystallization (ethanol/water) .

What structural features influence the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Advanced

  • Piperazine core : Enhances solubility and modulates receptor binding kinetics .
  • Chlorophenyl group : Increases lipophilicity (logP ~3.2) and membrane permeability .
  • Methoxy-pyrimidine moiety : Stabilizes π-π interactions with aromatic residues in target enzymes .
    Methodological validation :
  • Molecular docking : Simulate interactions with homology models of target receptors (e.g., serotonin 5-HT2A) .
  • ADME assays : Measure metabolic stability in human liver microsomes (t1/2 > 60 min) .

How can researchers design in vitro studies to evaluate the compound’s mechanism of action?

Q. Advanced

  • Receptor profiling : Screen against panels of GPCRs, kinases, or ion channels using radioligand displacement assays (e.g., Ki determination) .
  • Pathway analysis : Treat cell lines (e.g., HEK293) and quantify downstream markers (e.g., cAMP, Ca2+ flux) via ELISA or FLIPR .
  • Competitive binding : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff) .

What are the key challenges in synthesizing and characterizing stereoisomers or polymorphs of this compound?

Q. Advanced

  • Stereochemical control : Use chiral catalysts (e.g., BINAP-Ru complexes) or resolve enantiomers via chiral HPLC .
  • Polymorph screening : Crystallize under varied conditions (e.g., solvent evaporation vs. anti-solvent addition) and characterize by X-ray diffraction (monoclinic P21/c space group) .
  • Thermal analysis : Perform DSC and TGA to identify stable polymorphs (melting point >200°C) .

How can computational modeling guide the design of derivatives with enhanced potency?

Q. Advanced

  • QSAR modeling : Train models on bioactivity data from analogs to predict substitutions (e.g., fluoroethyl groups) that improve target affinity .
  • Free-energy perturbation (FEP) : Calculate binding energy differences for virtual mutations (e.g., -OCH3 to -CF3) .
  • MD simulations : Assess conformational flexibility of the piperazine-carboxamide backbone in aqueous vs. lipid bilayer environments .

What methodologies are recommended for resolving discrepancies between in vitro and in vivo efficacy data?

Q. Advanced

  • Pharmacokinetic bridging : Measure plasma exposure (AUC, Cmax) in rodent models and correlate with in vitro IC50 .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS and test their activity .
  • Tissue distribution studies : Use whole-body autoradiography to assess compound accumulation in target organs .

How can researchers validate target engagement in complex biological systems?

Q. Advanced

  • Photoaffinity labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and crosslink to target proteins in lysates .
  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization after compound treatment to confirm target binding .
  • Knockout models : Use CRISPR/Cas9 to delete putative targets and assess loss of compound efficacy .

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